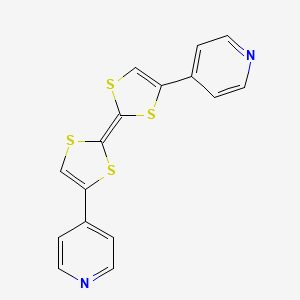
(Z)-4,4'-Di(pyridin-4-yl)-2,2'-bi(1,3-dithiolylidene)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(Z)-4,4’-Di(pyridin-4-yl)-2,2’-bi(1,3-dithiolylidene) is an organic compound that belongs to the class of heterocyclic compounds It is characterized by the presence of pyridine and dithiolylidene groups, which contribute to its unique chemical properties
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (Z)-4,4’-Di(pyridin-4-yl)-2,2’-bi(1,3-dithiolylidene) typically involves the coupling of pyridine derivatives with dithiolylidene precursors. One common method involves the use of palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form the desired product. The reaction conditions often include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as methanol or N-methyl pyrrolidone) under an inert atmosphere .
Industrial Production Methods
While specific industrial production methods for (Z)-4,4’-Di(pyridin-4-yl)-2,2’-bi(1,3-dithiolylidene) are not well-documented, the general approach would likely involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions for higher yields and purity, as well as implementing continuous flow processes to enhance efficiency and reduce production costs.
Analyse Des Réactions Chimiques
Types of Reactions
(Z)-4,4’-Di(pyridin-4-yl)-2,2’-bi(1,3-dithiolylidene) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the dithiolylidene groups to dithiolanes.
Substitution: The pyridine rings can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens (for electrophilic substitution) or organolithium compounds (for nucleophilic substitution) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce dithiolanes. Substitution reactions can introduce various functional groups onto the pyridine rings, leading to a wide range of derivatives.
Applications De Recherche Scientifique
(Z)-4,4’-Di(pyridin-4-yl)-2,2’-bi(1,3-dithiolylidene) has several scientific research applications:
Biology: The compound’s unique structure allows it to interact with biological molecules, making it a potential candidate for drug development and biochemical studies.
Medicine: Research is ongoing to explore its potential therapeutic applications, particularly in the development of new drugs and diagnostic agents.
Mécanisme D'action
The mechanism of action of (Z)-4,4’-Di(pyridin-4-yl)-2,2’-bi(1,3-dithiolylidene) is largely dependent on its interaction with specific molecular targets. In biological systems, it can bind to proteins or nucleic acids, modulating their activity and leading to various physiological effects. The compound’s dithiolylidene groups can participate in redox reactions, influencing cellular redox states and signaling pathways. Additionally, its pyridine rings can engage in π-π stacking interactions, further affecting its binding affinity and specificity.
Comparaison Avec Des Composés Similaires
Similar Compounds
5,5’-Di(pyridin-4-yl)-3,3’-bi(1,2,4-triazole): This compound shares the pyridine moieties but has a different heterocyclic core, leading to distinct chemical and physical properties.
Tetra(pyridin-4-yl)pyrene: Another related compound with multiple pyridine groups, but with a pyrene core, which imparts different electronic and structural characteristics.
Uniqueness
(Z)-4,4’-Di(pyridin-4-yl)-2,2’-bi(1,3-dithiolylidene) is unique due to its combination of pyridine and dithiolylidene groups, which confer specific electronic properties and reactivity. This makes it particularly valuable in the synthesis of advanced materials and in applications requiring precise molecular interactions.
Propriétés
Formule moléculaire |
C16H10N2S4 |
|---|---|
Poids moléculaire |
358.5 g/mol |
Nom IUPAC |
4-[(2Z)-2-(4-pyridin-4-yl-1,3-dithiol-2-ylidene)-1,3-dithiol-4-yl]pyridine |
InChI |
InChI=1S/C16H10N2S4/c1-5-17-6-2-11(1)13-9-19-15(21-13)16-20-10-14(22-16)12-3-7-18-8-4-12/h1-10H/b16-15- |
Clé InChI |
BZPIMDIHZGAPQE-NXVVXOECSA-N |
SMILES isomérique |
C1=CN=CC=C1C2=CS/C(=C/3\SC=C(S3)C4=CC=NC=C4)/S2 |
SMILES canonique |
C1=CN=CC=C1C2=CSC(=C3SC=C(S3)C4=CC=NC=C4)S2 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



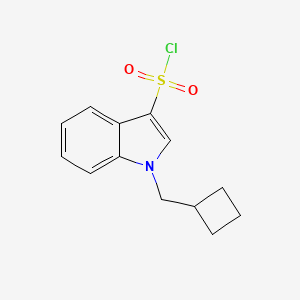
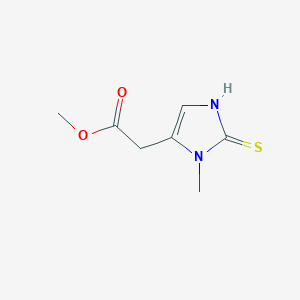
![4,6-Dichloro-3-ethyl-1H-pyrazolo[3,4-d]pyrimidine](/img/structure/B12822064.png)
![2-chloro-1-ethyl-5-methyl-1H-benzo[d]imidazole](/img/structure/B12822067.png)
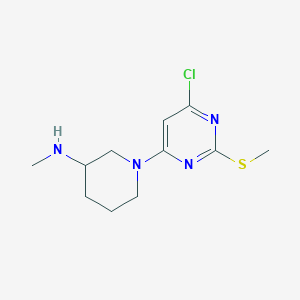
![(3R,4R)-6-(4-Chloro-2,6-difluorophenyl)-1-oxa-6-azaspiro[2.5]octan-4-ol](/img/structure/B12822072.png)
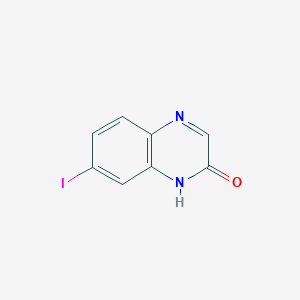
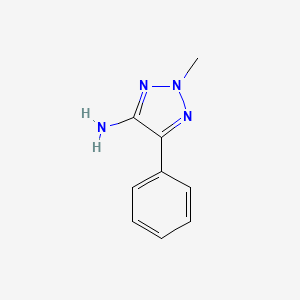
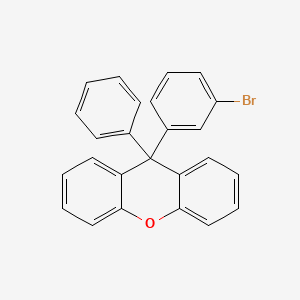
![3-Amino-1-(2,2,2-trifluoroethyl)-1H-pyrazolo[4,3-c]pyridine-6-carbonitrile](/img/structure/B12822094.png)
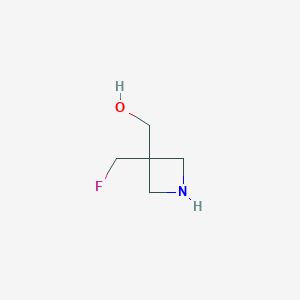
![1-(Ethylamino)-1H-benzo[d]imidazole-2(3H)-thione](/img/structure/B12822117.png)
![5,6-Dimethyl-1H-benzo[d]imidazole-2-carbonitrile](/img/structure/B12822124.png)
